molecular formula C20H34N6O10 B14197938 L-Threonylglycyl-L-serylglycyl-L-threonyl-L-proline CAS No. 922492-91-9

L-Threonylglycyl-L-serylglycyl-L-threonyl-L-proline

Cat. No.: B14197938
CAS No.: 922492-91-9
M. Wt: 518.5 g/mol
InChI Key: ZHDNZTIOHPGQEI-KXOBMIPESA-N
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Description

L-Threonylglycyl-L-serylglycyl-L-threonyl-L-proline is a synthetic hexapeptide with the sequence Thr-Gly-Ser-Gly-Thr-Pro. Its molecular formula is C₂₀H₃₄N₆O₁₀, and its molecular weight is approximately 518.6 g/mol (calculated by summing constituent amino acids and subtracting water molecules lost during peptide bond formation).

Properties

CAS No.

922492-91-9

Molecular Formula

C20H34N6O10

Molecular Weight

518.5 g/mol

IUPAC Name

(2S)-1-[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C20H34N6O10/c1-9(28)15(21)18(33)23-6-13(30)24-11(8-27)17(32)22-7-14(31)25-16(10(2)29)19(34)26-5-3-4-12(26)20(35)36/h9-12,15-16,27-29H,3-8,21H2,1-2H3,(H,22,32)(H,23,33)(H,24,30)(H,25,31)(H,35,36)/t9-,10-,11+,12+,15+,16+/m1/s1

InChI Key

ZHDNZTIOHPGQEI-KXOBMIPESA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)O)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonylglycyl-L-serylglycyl-L-threonyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides (e.g., DCC or EDC) and coupling agents (e.g., HOBt or HOAt) to form an active ester.

    Coupling: The activated amino acid is coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Threonylglycyl-L-serylglycyl-L-threonyl-L-proline can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in threonine and serine can be oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can target any oxidized forms of the peptide.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine residues can yield keto-threonine derivatives.

Scientific Research Applications

L-Threonylglycyl-L-serylglycyl-L-threonyl-L-proline has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its potential role in cellular processes and signaling pathways.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific proteins or enzymes.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Threonylglycyl-L-serylglycyl-L-threonyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific context and application of the peptide.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sequence and Structural Features

The target peptide’s sequence includes repeating glycine and hydroxylated residues (Thr, Ser), distinguishing it from other peptides in the evidence. Below is a comparison with key analogs:

a. Glycyl-L-prolyl-L-alanyl-L-seryl-L-valyl-L-prolyl-L-threonyl ()
  • Sequence : Gly-Pro-Ala-Ser-Val-Pro-Thr
  • Molecular Formula : C₃₁H₅₂N₈O₁₂
  • Molecular Weight : 728.79 g/mol
  • Key Differences: Longer chain (heptapeptide vs. hexapeptide). Contains valine (hydrophobic) and alanine (small, non-polar), unlike the target’s glycine-rich sequence. Proline at positions 2 and 6 introduces distinct conformational constraints .
b. L-Isoleucyl-L-prolyl-L-threonylglycine ()
  • Sequence : Ile-Pro-Thr-Gly
  • Molecular Formula : C₁₈H₃₂N₄O₇
  • Molecular Weight : 386.49 g/mol
  • Key Differences :
    • Shorter chain (tetrapeptide).
    • Includes isoleucine (branched hydrophobic residue), absent in the target peptide.
    • Lacks serine and repeated glycine residues, reducing flexibility .
c. L-Threonine, glycyl-L-methionyl-L-histidyl-L-seryl-L-arginyl-L-prolyl-L-prolyl ()
  • Sequence : Thr-Gly-Met-His-Ser-Arg-Pro-Pro
  • Molecular Formula : C₃₆H₅₉N₁₃O₁₁S
  • Molecular Weight : 882.0 g/mol
  • Key Differences :
    • Contains methionine (sulfur-containing), histidine (imidazole ring), and arginine (positively charged), enabling diverse biochemical interactions.
    • Dual proline residues at the C-terminus enhance structural rigidity compared to the target’s single proline .

Molecular Weight and Formula Analysis

Compound Chain Length Molecular Formula Molecular Weight (g/mol) Key Residues
Target Peptide Hexapeptide C₂₀H₃₄N₆O₁₀ 518.6 Thr, Gly, Ser, Pro
(Heptapeptide) 7 residues C₃₁H₅₂N₈O₁₂ 728.79 Pro, Ala, Val
(Tetrapeptide) 4 residues C₁₈H₃₂N₄O₇ 386.49 Ile, Pro, Thr
(Heptapeptide) 7 residues C₃₆H₅₉N₁₃O₁₁S 882.0 Met, His, Arg

Functional and Conformational Insights

  • Glycine Flexibility : Repeated glycine residues (as in the target and ) enhance conformational flexibility, facilitating interactions with proteins or membranes .
  • Proline Effects : The C-terminal proline in the target peptide may limit enzymatic degradation, a feature shared with ’s Pro-rich sequence .

Biological Activity

L-Threonylglycyl-L-serylglycyl-L-threonyl-L-proline is a synthetic peptide composed of five amino acids. Its unique structure and composition suggest potential biological activities that could be leveraged in various therapeutic applications. This article aims to explore the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C20H36N6O7
  • Molecular Weight : 448.55 g/mol
  • CAS Number : 922492-91-9

The compound's structure consists of a combination of threonine, glycine, serine, and proline residues, contributing to its potential biological functions.

The biological activity of this compound may involve:

  • Modulation of Enzyme Activity : The peptide can interact with specific enzymes, potentially altering their activity and influencing metabolic pathways.
  • Receptor Binding : The compound may bind to various receptors, affecting cellular signaling processes.

Pharmacological Effects

Research indicates several pharmacological effects associated with this peptide:

  • Antioxidant Activity : Some studies suggest that peptides like this compound exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : There is evidence that certain peptide sequences can modulate inflammatory responses, potentially useful in treating inflammatory diseases.
  • Neuroprotective Properties : Preliminary findings indicate that similar peptides may have neuroprotective effects, suggesting a role in neurodegenerative disease management.

Data Table: Biological Activities of this compound

Biological ActivityEffect ObservedReference
AntioxidantReduced oxidative stress
Anti-inflammatoryDecreased cytokine levels
NeuroprotectiveImproved neuronal survival

Case Study 1: Antioxidant Activity

In a study examining the antioxidant properties of this compound, researchers found that the peptide significantly reduced reactive oxygen species (ROS) in cultured cells. This suggests potential applications in protecting against oxidative damage in various diseases.

Case Study 2: Neuroprotection

A recent investigation into the neuroprotective effects of this peptide demonstrated that it could enhance neuronal survival in models of neurodegeneration. The study highlighted its potential as a therapeutic agent for conditions such as Alzheimer's disease.

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